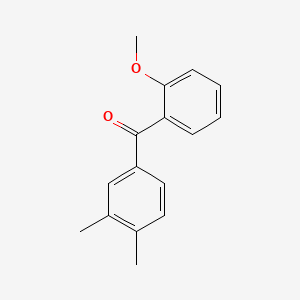

3,4-Dimethyl-2'-methoxybenzophenone

Description

3,4-Dimethyl-2'-methoxybenzophenone is a substituted benzophenone featuring methyl groups at the 3- and 4-positions of one benzene ring and a methoxy group at the 2'-position of the second aromatic ring. Benzophenones are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their UV-absorbing properties and biological activity . The methyl and methoxy substituents likely influence its physical properties (e.g., melting point, solubility) and reactivity compared to simpler benzophenones.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-8-9-13(10-12(11)2)16(17)14-6-4-5-7-15(14)18-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBXKLWVDKIJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641462 | |

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-53-5 | |

| Record name | (3,4-Dimethylphenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of 3,4-Dimethyl-2’-methoxybenzophenone may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Types of Reactions:

Oxidation: 3,4-Dimethyl-2’-methoxybenzophenone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Photoprotection

One of the primary applications of 3,4-Dimethyl-2'-methoxybenzophenone is as a UV filter in cosmetic formulations. This compound effectively absorbs UV radiation, thereby protecting the skin from harmful effects such as sunburn and long-term skin damage.

- Mechanism of Action : The compound functions by absorbing UV radiation and converting it into less harmful wavelengths. It is particularly effective against both UVA and UVB rays, making it suitable for broad-spectrum sunscreen formulations.

- Skin Penetration Studies : Research indicates that 3,4-Dimethyl-2'-methoxybenzophenone penetrates human skin effectively. In vitro studies using Franz diffusion cells have shown that the compound can permeate through the stratum corneum and reach deeper skin layers, which is crucial for its effectiveness as a UV filter .

Herbicidal Activity

3,4-Dimethyl-2'-methoxybenzophenone has also been investigated for its herbicidal properties . Studies have demonstrated its effectiveness in controlling weed growth in agricultural settings.

- Case Study : A study on the herbicidal activity of related benzophenone derivatives indicated that compounds similar to 3,4-Dimethyl-2'-methoxybenzophenone exhibit significant herbicidal effects on paddy fields . The application of these compounds can lead to reduced competition from weeds, thus promoting crop yield.

Material Science Applications

In material science, 3,4-Dimethyl-2'-methoxybenzophenone is utilized as an additive in polymer formulations to enhance UV stability.

- Polymer Stabilization : The compound can be incorporated into plastics and coatings to improve their resistance to UV degradation. This application is particularly important for outdoor materials that are exposed to sunlight for extended periods.

- Research Findings : Studies have shown that the inclusion of this compound in polymer matrices can significantly reduce photodegradation rates, thereby extending the lifespan of products made from these materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Photoprotection | UV filter in cosmetics | Effective absorption of UVA and UVB rays |

| Herbicidal Activity | Control of weed growth in agriculture | Significant herbicidal effects observed |

| Material Science | Additive for UV stabilization in polymers | Reduced photodegradation rates in treated materials |

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2’-methoxybenzophenone involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- Substituent Effects: The methyl and methoxy groups in 3,4-dimethyl-2'-methoxybenzophenone likely reduce polarity compared to hydroxylated analogs (e.g., 3,4-dihydroxybenzophenone), impacting solubility and bioavailability.

- Thermal Stability: The methyl groups may elevate melting points relative to non-methylated benzophenones, as seen in 4-methoxy-3-methylbenzophenone (m.p. 79–80°C) .

Conflicting or Missing Data

- No direct melting point, solubility, or spectroscopic data (e.g., NMR, IR) were found for 3,4-dimethyl-2'-methoxybenzophenone in the evidence.

- The biological activity of hydroxylated analogs (e.g., 2',6',4-trihydroxy-4'-methoxybenzophenone) contrasts with the likely inertness of methyl/methoxy-substituted derivatives, emphasizing the need for empirical studies .

Biological Activity

3,4-Dimethyl-2'-methoxybenzophenone is an organic compound belonging to the benzophenone family, known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial therapies.

Chemical Structure and Properties

3,4-Dimethyl-2'-methoxybenzophenone has the following chemical structure:

- Molecular Formula : C16H16O3

- IUPAC Name : 3,4-dimethyl-2-(3-methoxyphenyl)phenyl ketone

The presence of methyl and methoxy groups enhances its lipophilicity, which is crucial for biological activity.

Anticancer Properties

Research indicates that 3,4-Dimethyl-2'-methoxybenzophenone exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study reported that the compound demonstrated a growth inhibitory effect on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating potent cytotoxicity .

Table 1: Anticancer Activity of 3,4-Dimethyl-2'-methoxybenzophenone

Antimicrobial Activity

In addition to its anticancer effects, 3,4-Dimethyl-2'-methoxybenzophenone has shown promising antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity of 3,4-Dimethyl-2'-methoxybenzophenone

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of 3,4-Dimethyl-2'-methoxybenzophenone is primarily attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Kinases : The compound shows potential in inhibiting specific kinases involved in cancer progression.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Activity : The methoxy and methyl groups contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Case Studies

Several case studies highlight the efficacy of 3,4-Dimethyl-2'-methoxybenzophenone in preclinical models:

- Case Study 1 : A study involving MCF-7 xenograft models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups.

- Case Study 2 : In a model of bacterial infection, administration of the compound resulted in decreased bacterial load in infected tissues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,4-Dimethyl-2'-methoxybenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or Ullmann coupling. For example, substituted benzophenones are often prepared by reacting methoxy-substituted benzoyl chlorides with methyl-substituted aromatic rings in the presence of Lewis acids (e.g., AlCl₃). Yield optimization requires strict control of temperature (60–80°C), solvent selection (e.g., dichloromethane or toluene), and stoichiometric ratios of reactants . Purity can be improved via recrystallization using ethanol/water mixtures.

Q. Which analytical techniques are most reliable for characterizing 3,4-Dimethyl-2'-methoxybenzophenone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with methoxy (-OCH₃) and methyl (-CH₃) groups showing distinct signals at δ 3.8–4.0 ppm and δ 2.2–2.5 ppm, respectively. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 270.162). Complementary techniques like HPLC (C18 column, acetonitrile/water mobile phase) assess purity (>98%) .

Q. How does the solubility and stability of 3,4-Dimethyl-2'-methoxybenzophenone vary across solvents?

- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Stability studies indicate degradation under UV light due to the benzophenone core; thus, storage in amber vials at 4°C is recommended. Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 3,4-Dimethyl-2'-methoxybenzophenone derivatives?

- Methodological Answer : Discrepancies in splitting patterns often arise from conformational flexibility or solvent effects. Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can alter peak broadening. Advanced 2D NMR techniques (COSY, HSQC) clarify coupling relationships, while computational modeling (DFT) predicts optimal conformers for comparison .

Q. What strategies optimize HPLC method development for quantifying trace impurities in 3,4-Dimethyl-2'-methoxybenzophenone?

- Methodological Answer : Use a gradient elution protocol (e.g., 50%–90% acetonitrile in 20 min) with a phenyl-hexyl column to resolve structurally similar impurities. Spike-and-recovery experiments validate sensitivity (LOD <0.1 μg/mL). For photodegradants, photodiode array detection (PDA) at 254 nm enhances specificity .

Q. How do substituent positions (3,4-dimethyl vs. 2'-methoxy) influence the compound’s photodegradation kinetics in environmental studies?

- Methodological Answer : The electron-donating methoxy group increases UV absorption, accelerating degradation (t₁/₂ ~4 h under simulated sunlight). Methyl groups at the 3,4 positions sterically hinder oxidation, reducing reactivity with hydroxyl radicals. Quantum yield calculations (Φ) and LC-MS/MS identify primary degradation products (e.g., quinones) .

Q. What experimental designs are effective for studying the compound’s interactions with biological macromolecules?

- Methodological Answer : Fluorescence quenching assays (e.g., with bovine serum albumin) determine binding constants (Kₐ) via Stern-Volmer plots. Molecular docking simulations (AutoDock Vina) predict binding sites, validated by site-directed mutagenesis. Circular dichroism (CD) monitors conformational changes in proteins upon ligand binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.